N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide
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Description
The compound N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide is a derivative of phenylacetamide, which is a class of compounds known for their affinity for sigma receptors. Sigma receptors are a set of proteins that are involved in several biological processes and have been the target for drug development, particularly in the field of neurology and oncology. The specific compound mentioned is structurally related to the compounds studied in the provided papers, which have been synthesized and evaluated for their biological activity, particularly their affinity for sigma1 and sigma2 receptors .
Synthesis Analysis
The synthesis of related N-phenylacetamide derivatives typically involves the formation of an amide bond between a suitable amine and an acyl chloride or an acid anhydride. For instance, the synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives was achieved by reacting benzylpiperidine with different phenylacetyl chlorides. The 2-fluoro-substituted analogue, which is structurally similar to the compound , exhibited high selectivity for sigma1 receptors, indicating that the fluorine substitution plays a significant role in receptor affinity . Additionally, the synthesis of substituted N-(2-hydroxyphenyl)acetamides involved the use of ((4-methylbenzenesulfonyl)amino)acetyl chloride derivative, which suggests that acyl chlorides are common intermediates in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of phenylacetamide derivatives is crucial for their interaction with sigma receptors. The presence of a fluorine atom, as seen in the 2-fluoro-substituted analogue, can significantly enhance the binding affinity due to its electronegativity and size, which can affect the overall molecular conformation and the ability to form specific interactions with the receptor . The molecular structure of some related compounds was determined by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule and the potential for intramolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of N-phenylacetamide derivatives can be influenced by the substituents on the aromatic rings. For example, halogen substitution, such as fluorination, can increase the affinity for sigma2 receptors while maintaining affinity for sigma1 receptors. The presence of electron-donating groups can result in weak affinity for sigma2 receptors . The reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide, a related compound, demonstrates the potential for these compounds to undergo reactions involving carbonyl groups, which could be relevant for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenylacetamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic rings. The introduction of a fluorine atom can affect these properties by altering the polarity and hydrogen bonding capacity of the molecule. The characterization of these compounds typically involves spectroscopic methods such as IR, NMR, and mass spectrometry, which provide insights into the functional groups present and the overall molecular structure .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3/c1-18(30)27-20-8-6-19(7-9-20)25(31)29-14-10-21(11-15-29)28-16-12-22(13-17-28)32-24-5-3-2-4-23(24)26/h2-9,21-22H,10-17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKLWQGFPIWHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide |
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